
(E)-3-methyl-N-(4-(phenyldiazenyl)phenyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole is a constitutional isomer of oxazole and despite the general importance of isoxazoles in various applications . Isoxazole motif is found in many biologically active compounds, which are used as pharmaceuticals .
Synthesis Analysis
3,5-Di (hetero)aryl-substituted isoxazoles can be rapidly synthesized in a one-pot fashion by a consecutive three-component alkynylation–cyclization sequence starting from (hetero)aroyl chloride, alkynes, and sodium azide/acetic acid under copper-free palladium catalysis .
Molecular Structure Analysis
The chemical structures of these final compounds and intermediates were characterized by using IR, HRMS, 1 H-NMR and 13 C-NMR spectroscopy and element analysis .
Chemical Reactions Analysis
For accessing isoxazoles, alkynones were employed, not as Michael acceptors but as dipolarophiles, in coupling – 1,3-dipolar cycloaddition sequences to give 4-acylisoxazoles with a broad substitution pattern in a one-pot fashion .
Wissenschaftliche Forschungsanwendungen
Inhibition of Enzymatic Activity
Isoxazole derivatives have been studied for their inhibitory effects on enzymes such as dihydroorotate dehydrogenase, which is crucial for pyrimidine synthesis. This enzyme plays a significant role in the proliferation of cells, including immune cells, making these compounds potential candidates for immunosuppressive and antirheumatic drugs. For example, leflunomide and its active metabolite A77-1726 have shown promising results in clinical trials due to their ability to reduce pyrimidine nucleotide pools, essential for normal immune cell functions (Knecht & Löffler, 1998).
Synthesis and Chemistry of Antitumor Agents
Compounds structurally related to isoxazole derivatives have demonstrated significant antitumor activities. The synthesis and chemical reactions of such compounds, including their interactions with DNA and potential as prodrug modifications, highlight their importance in the development of new cancer treatments. For instance, the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates led to novel broad-spectrum antitumor agents (Stevens et al., 1984).
Auxiliary-Directed Activation for Organic Synthesis
Isoxazole derivatives serve as crucial auxiliaries in organic synthesis, particularly in the activation of inert C-H bonds. This application is vital for the construction of complex molecules, including non-natural amino acids, showcasing the versatility of isoxazole compounds in synthetic chemistry. For example, the use of bidentate auxiliaries derived from isoxazole-3-carboxamide for Pd-catalyzed C-H bond activation demonstrates the potential for creating a variety of γ-substituted non-natural amino acids (Pasunooti et al., 2015).
Herbicidal Activity
Isoxazole derivatives have been explored for their herbicidal properties, offering a new avenue for the development of agrochemicals. The synthesis of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, for instance, showcases the potential of these compounds to provide effective solutions for controlling broadleaf and narrowleaf weeds (Hamper et al., 1995).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that isoxazole derivatives have been found to interact with various biological targets, such as gaba a receptors .
Mode of Action
Isoxazole derivatives, in general, have been found to exhibit a range of biological activities, including neurotoxic effects when acting as agonists for GABA A receptors .
Biochemical Pathways
Isoxazole derivatives have been associated with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The bioavailability of similar compounds has been studied and found to correlate well with theoretical predictions .
Result of Action
Some isoxazole derivatives have been found to exhibit potent anticancer activities, causing arrest in the g0/g1 phase in huh7 cells and a significant decrease in cdk4 levels .
Action Environment
The synthesis of similar compounds has been found to be influenced by the choice of solvent .
Eigenschaften
IUPAC Name |
3-methyl-N-(4-phenyldiazenylphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-12-11-16(23-21-12)17(22)18-13-7-9-15(10-8-13)20-19-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIZLSSDUFUFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501040282 |
Source


|
| Record name | 5-Isoxazolecarboxamide, 3-methyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501040282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946257-22-3 |
Source


|
| Record name | 5-Isoxazolecarboxamide, 3-methyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501040282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




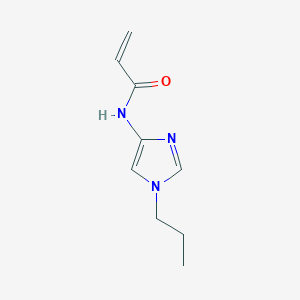
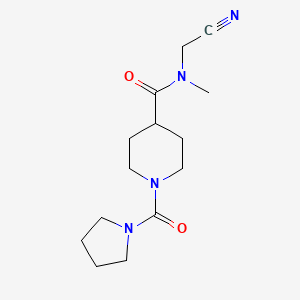
![N-(4-chlorophenyl)-2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2823492.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2823493.png)
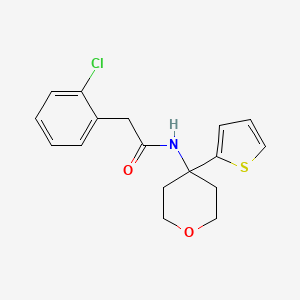
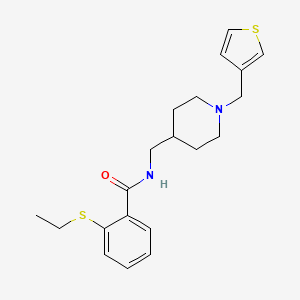
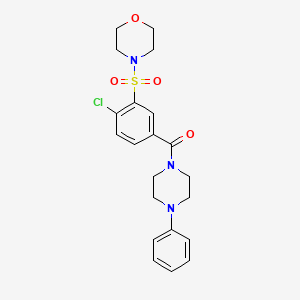
![N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2823499.png)

![2-{4-Methyl-2,5-dioxo-4-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2823502.png)
